molecular formula C14H16N2O3 B14584687 5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- CAS No. 61194-89-6

5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl-

Katalognummer: B14584687
CAS-Nummer: 61194-89-6
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: UWNNZPILMVTFNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- is a heterocyclic compound that features an isoxazolone ring substituted with a morpholinylmethyl group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-5-isoxazolone with 4-(chloromethyl)morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-Bromophenyl)-2-(4-morpholinylmethyl)-1,2,4-oxadiazole-3(2H)-thione: Similar in structure but contains a bromophenyl group and an oxadiazole ring.

    2-(4-Morpholinylmethyl)-3,4-dihydro-1(2H)-naphthalenone: Contains a naphthalenone ring instead of an isoxazolone ring.

Uniqueness

5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- is unique due to its specific combination of an isoxazolone ring with a morpholinylmethyl and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

61194-89-6

Molekularformel

C14H16N2O3

Molekulargewicht

260.29 g/mol

IUPAC-Name

4-(morpholin-4-ylmethyl)-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C14H16N2O3/c17-14-12(10-16-6-8-18-9-7-16)13(15-19-14)11-4-2-1-3-5-11/h1-5,15H,6-10H2

InChI-Schlüssel

UWNNZPILMVTFNS-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC2=C(NOC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.